N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
Description
N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This scaffold is characterized by fused pyrazole, triazole, and pyrazine rings, which are substituted at the 9-position with a 2,5-dimethylphenyl group and at the 3-position with a propanamide side chain. The amide nitrogen is further functionalized with a 4-chlorophenethyl moiety.
Properties
CAS No. |
1207016-65-6 |
|---|---|
Molecular Formula |
C26H25ClN6O |
Molecular Weight |
472.98 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C26H25ClN6O/c1-17-3-4-18(2)21(15-17)22-16-23-26-30-29-24(32(26)13-14-33(23)31-22)9-10-25(34)28-12-11-19-5-7-20(27)8-6-19/h3-8,13-16H,9-12H2,1-2H3,(H,28,34) |
InChI Key |
BKYHFMMVGWSHQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic implications based on current research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of various heterocyclic precursors. The synthesis route typically includes the formation of the pyrazolo-triazole core followed by the introduction of substituents such as 4-chlorophenethyl and 2,5-dimethylphenyl groups. This synthetic approach allows for the modulation of biological activity by altering substituent positions and electronic properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that triazole derivatives can inhibit key proteins involved in cancer cell proliferation. The Polo-like kinase 1 (Plk1) pathway is a target for many compounds due to its role in cell cycle regulation and cancer progression. Inhibitors targeting Plk1 have been explored extensively for their therapeutic potential against various cancers .
Antifungal and Antitubercular Activity
In vitro studies have demonstrated that derivatives of pyrazole scaffolds possess antifungal and antitubercular activities. For instance, certain pyrazole derivatives were found to be effective against pathogenic strains of fungi and Mycobacterium tuberculosis. This suggests that this compound may also exhibit similar properties due to its structural similarities with known active compounds .
Case Studies
-
Inhibition of Plk1 : A study characterized a series of triazole-based inhibitors that showed promising results in inhibiting Plk1 activity with IC50 values in the low micromolar range. These findings underscore the potential of triazole-containing compounds in cancer therapeutics.
Compound IC50 (μM) Activity Compound A 14.74 ± 0.48 Moderate Compound B 4.38 ± 0.41 High Compound C >50 Low - Antifungal Testing : Various pyrazole derivatives were screened against four pathogenic fungi strains with some exhibiting very good antifungal activity. The results suggest that modifications to the core structure can enhance bioactivity against fungal infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Structural Analogues
Key structural differences lie in the substituents on the aryl groups and the amide side chain. Below is a comparative table:
*Calculated using ChemDraw based on structural similarity to .
Substituent Effects
- In contrast, the 3,4-dimethylphenyl group () may enhance π-stacking due to para-substitution . Trifluoromethyl vs.
Amide Side Chain :
Hypothetical Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
